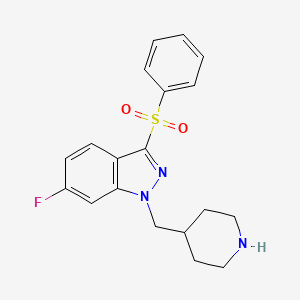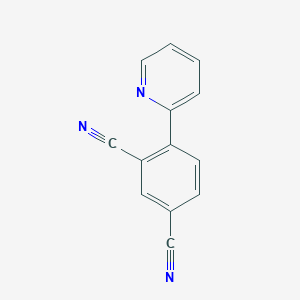
N,N'-Diphenyl-N-(2-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diphenyl-N-(2-phenylethyl)urea is an organic compound with the molecular formula C21H20N2O It is a derivative of urea, where the nitrogen atoms are substituted with phenyl and phenylethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Diphenyl-N-(2-phenylethyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of N-phenylethylamine with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of N,N’-Diphenyl-N-(2-phenylethyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a solvent, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Diphenyl-N-(2-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and phenylethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
N,N’-Diphenyl-N-(2-phenylethyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Diphenyl-N-(2-phenylethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Diphenylurea: A simpler derivative with only phenyl groups attached to the nitrogen atoms.
N,N’-Diphenyl-N-methylurea: Contains a methyl group instead of a phenylethyl group.
N,N’-Diphenyl-N-cyclohexylurea: Features a cyclohexyl group in place of the phenylethyl group.
Uniqueness
N,N’-Diphenyl-N-(2-phenylethyl)urea is unique due to the presence of the phenylethyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
141956-75-4 |
|---|---|
Formule moléculaire |
C21H20N2O |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1,3-diphenyl-1-(2-phenylethyl)urea |
InChI |
InChI=1S/C21H20N2O/c24-21(22-19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15H,16-17H2,(H,22,24) |
Clé InChI |
HHNHUZMMBNWINW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline](/img/structure/B12529295.png)

![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)

![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)

![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)
![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)

![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)

![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)
